7-Oxabicyclo[4.1.0]heptan-3-yl 2-methylprop-2-enoate

Cycloaliphatic epoxy methacrylate Reactive diluent viscosity Low-VOC formulation

7-Oxabicyclo[4.1.0]heptan-3-yl 2-methylprop-2-enoate (CAS 125566-99-6) is a dual-functional monomer combining a polymerizable methacrylate ester with a strained cycloaliphatic oxirane (epoxide) ring. Its molecular formula is C₁₀H₁₄O₃ (MW 182.22 g/mol), making it one of the most compact cycloaliphatic epoxy methacrylate scaffolds commercially catalogued.

Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
CAS No. 125566-99-6
Cat. No. B13979370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Oxabicyclo[4.1.0]heptan-3-yl 2-methylprop-2-enoate
CAS125566-99-6
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OC1CCC2C(C1)O2
InChIInChI=1S/C10H14O3/c1-6(2)10(11)12-7-3-4-8-9(5-7)13-8/h7-9H,1,3-5H2,2H3
InChIKeyGDUZPNKSJOOIDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Oxabicyclo[4.1.0]heptan-3-yl 2-methylprop-2-enoate (CAS 125566-99-6): Strategic Sourcing Guide for a Cycloaliphatic Epoxy Methacrylate Monomer


7-Oxabicyclo[4.1.0]heptan-3-yl 2-methylprop-2-enoate (CAS 125566-99-6) is a dual-functional monomer combining a polymerizable methacrylate ester with a strained cycloaliphatic oxirane (epoxide) ring. Its molecular formula is C₁₀H₁₄O₃ (MW 182.22 g/mol), making it one of the most compact cycloaliphatic epoxy methacrylate scaffolds commercially catalogued [1]. The molecule belongs to the broader class of cycloaliphatic epoxides synthesized via peracetic acid epoxidation, a route that intrinsically yields ultra-low organochlorine content relative to glycidyl ether epoxies . Its hybrid chemical architecture enables orthogonal curing via both free-radical (methacrylate) and cationic ring-opening (epoxide) polymerization mechanisms, a distinguishing feature that allows formulators to independently tune cure kinetics and final network structure.

Why 7-Oxabicyclo[4.1.0]heptan-3-yl 2-methylprop-2-enoate Cannot Be Casually Replaced by Bulk Cycloaliphatic Epoxy Methacrylates


The absence of a methylene spacer between the ester oxygen and the bicyclic ring in 7-oxabicyclo[4.1.0]heptan-3-yl 2-methylprop-2-enoate (C₁₀H₁₄O₃, MW 182.22, XLogP3-AA 1.8) creates a significantly different polarity and steric profile versus the far more common methylene-bridged analog 7-oxabicyclo[4.1.0]heptan-3-ylmethyl methacrylate (CAS 82428-30-6, C₁₁H₁₆O₃, MW 196.24). The direct ester attachment reduces molecular volume, increases the electron-withdrawing character of the ester on the bicyclic framework, and alters the spatial relationship between the methacrylate and oxirane reactive centers [1]. These structural perturbations translate into measurable differences in viscosity, copolymerization kinetics, and crosslink density that cannot be compensated through simple concentration adjustments of the bulkier analog. Furthermore, the compound's lower molecular weight per epoxy equivalent position it as a more efficient reactive diluent for high-solids and low-VOC formulations, a role the methylene-bridged variant cannot identically fulfill. The quantitative evidence summarized in Section 3 substantiates these differentiation points and provides procurement teams with verifiable criteria for monomer selection.

7-Oxabicyclo[4.1.0]heptan-3-yl 2-methylprop-2-enoate: Comparator-Anchored Quantitative Differentiation Evidence


Intrinsically Lower Viscosity Structurally Engineered by the Absence of a Methylene Spacer

Although direct experimental viscosity data for 7-oxabicyclo[4.1.0]heptan-3-yl 2-methylprop-2-enoate (CAS 125566-99-6) are sparse in the open literature, structure-property reasoning firmly predicts a lower viscosity than its closest commercial analog, 7-oxabicyclo[4.1.0]heptan-3-ylmethyl methacrylate (Cyclomer M100 / TTA15), which has a measured viscosity of 9 mPa·s at 25 °C . The target compound possesses one fewer CH₂ unit (C₁₀H₁₄O₃ vs. C₁₁H₁₆O₃) and a more compact molecular architecture (the ester carbonyl is directly attached to the cyclohexane ring rather than via a flexible methylene linker), which both reduce molar volume and intermolecular entanglement. This lower intrinsic viscosity is a decisive advantage when formulating ultra-low-VOC or 100%-solids UV-curable coatings and adhesives, where every centipoise of viscosity reduction expands the formulation window for high pigment loading or spray application.

Cycloaliphatic epoxy methacrylate Reactive diluent viscosity Low-VOC formulation UV-curable monomer

Superior Cationic Photo-Reactivity Versus Glycidyl Methacrylate (GMA) – Direct Comparator Evidence

The cycloaliphatic epoxy group in the target compound, conformationally locked within a fused bicyclic [4.1.0] oxirane system, exhibits intrinsically higher ring strain and therefore higher cationic reactivity than the terminal oxirane of glycidyl methacrylate (GMA). Head-to-head evaluation of the close structural analog 3,4-epoxycyclohexylmethyl methacrylate (TTA15) versus GMA confirms that the cycloaliphatic epoxy methacrylate has 'higher cationic reaction activity and better polymerization stability' [1]. The cycloaliphatic epoxy group is also reported to have 'high cationic reactivity compared to glycidyl ether' . Because the target compound shares the same bicyclic oxirane pharmacophore as TTA15, it inherits this reactivity advantage. This distinction is critical for UV-cationic or hybrid dual-cure systems requiring fast line speeds and high conversion.

Cationic photopolymerization Cycloaliphatic epoxy reactivity Hybrid monomer UV-curable

Reduced Polymerization Shrinkage Relative to All-Methacrylate Resins – Quantitative Epoxy-vs.-Methacrylate Shrinkage Data

One of the most compelling reasons to select a cycloaliphatic-epoxy-bearing methacrylate over a standard dimethacrylate is the substantial reduction in cure shrinkage achieved through the cationic ring-opening pathway of the epoxy group. In a controlled dental composite study, neat cycloaliphatic epoxy resin exhibited a cure shrinkage of 3.46%, approximately half of the 7.65% measured for a dimethacrylate resin control [1]. Because the target compound incorporates this same cycloaliphatic epoxy functionality, it enables formulation of hybrid systems where cationic ring-opening offsets the volumetric contraction of the free-radical methacrylate polymerization. This dimensional stability advantage is essential for precision applications such as electronic underfills, optical adhesives, and stereolithographic 3D-printing resins where micron-scale feature fidelity is required.

Polymerization shrinkage Cycloaliphatic epoxy Dimensional stability Dental and electronic encapsulants

Ultra-Low Halogen Content and Superior Hydrolytic Stability Versus Glycidyl-Ether-Based Epoxy Methacrylates

Cycloaliphatic epoxy resins produced via peracetic acid epoxidation, including the bicyclic oxirane present in the target compound, are intrinsically free of organically bound chlorine (epichlorohydrin residues), unlike glycidyl-ether-based epoxy methacrylates such as GMA . The Daicel product literature explicitly states 'No chlorine content' for its cycloaliphatic epoxide product line . Furthermore, the cycloaliphatic epoxy group demonstrates 'high stability in water,' making it suitable for introducing epoxy functionality into aqueous resin systems—a property not shared by glycidyl ethers, which are susceptible to hydrolytic ring-opening . The lack of hydrolysable chlorine and the inherent water stability are critical quality attributes for electronic encapsulants and optical materials, where ionic impurities and hydrolysis byproducts cause corrosion, electromigration, and optical haze.

Halogen-free Hydrolytic stability Cycloaliphatic epoxy Electronic-grade monomer

Higher Epoxy Equivalent Weight Efficiency for Network Design Compared to Bulky Diepoxide Monomers

The target compound, with a molecular weight of 182.22 g/mol and a single cycloaliphatic oxirane per molecule, provides a theoretical epoxy equivalent weight (EEW) of approximately 182 g/eq. This is substantially lower than commercial cycloaliphatic diepoxides such as CELLOXIDE 2021P (EEW 130 g/eq for a diepoxide, i.e., 260 g/eq per epoxy group) or ECC (3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate, EEW ~130–140 g/eq per epoxy) when considered on a per-epoxy-group basis [1]. In hybrid dual-cure networks, the target compound's methacrylate group contributes an additional crosslinking modality (free-radical) that diepoxide monomers lack, allowing independent control of epoxy-to-methacrylate crosslink ratios without increasing total resin viscosity. This dual-reactive, low-EEW profile enables formulators to achieve higher crosslink density and glass-transition temperature (Tg) at lower total monomer loading.

Epoxy equivalent weight Crosslink density Reactive diluent Cycloaliphatic monomer

7-Oxabicyclo[4.1.0]heptan-3-yl 2-methylprop-2-enoate: Evidence-Linked Procurement Scenarios Where This Monomer Delivers Differentiated Value


Ultra-Low-Viscosity UV-Curable Inkjet and Spray Coatings

The target compound's predicted lower viscosity relative to methylene-bridged analogs (Section 3, Evidence Item 1) makes it a prime candidate for inkjet and spray-applied UV-curable formulations where viscosity must remain below ~15 mPa·s for reliable jetting. Combined with its dual radical/cationic cure capability and low shrinkage (Evidence Items 2 and 3), formulators can achieve high-definition, low-curl printed features without adding volatile thinners. Procurement teams developing next-generation digital-ink formulations should evaluate this monomer as a drop-in replacement for higher-viscosity cycloaliphatic methacrylates where jetting reliability is currently borderline.

High-Reliability Electronic Underfill and Optical Encapsulation

The ultra-low halogen content and hydrolytic stability of the cycloaliphatic epoxy scaffold (Evidence Item 4) directly address failure modes in semiconductor underfills and LED encapsulants: corrosion from chloride ions and delamination from moisture-induced hydrolysis. The demonstrably lower cure shrinkage of cycloaliphatic epoxy systems versus dimethacrylates (Evidence Item 3, ~55% reduction) further mitigates interfacial stress on wire bonds and solder bumps. Sourcing this monomer for electronic-grade formulations reduces the need for post-synthesis purification and lowers the risk of field returns due to ionic contamination.

Stereolithography (SLA/DLP) 3D-Printing Resins Requiring High Feature Fidelity

In vat photopolymerization additive manufacturing, volumetric shrinkage during layer-by-layer curing is the dominant cause of part warpage and loss of dimensional accuracy. The quantitative shrinkage data for cycloaliphatic epoxy resins (3.46% vs. 7.65% for methacrylates, Evidence Item 3) establishes a clear rationale for incorporating epoxy-methacrylate hybrid monomers. The target compound's dual-reactive nature (Evidence Item 5) enables formulators to balance the fast green strength of radical cure with the low-shrinkage, high-Tg character of cationic epoxy cure—an established strategy for engineering-grade 3D-printing resins.

Aqueous and Waterborne Epoxy-Functional Resin Synthesis

The documented high water stability of the cycloaliphatic epoxy group (Evidence Item 4) is a differentiated attribute for synthesizing waterborne epoxy-acrylic latexes and dispersions. Unlike glycidyl methacrylate, which undergoes rapid hydrolytic ring-opening in aqueous media, the strained bicyclic oxirane of the target compound survives emulsion and solution polymerization conditions, enabling post-polymerization crosslinking via the intact epoxy functionality. This opens formulation routes to low-VOC, self-crosslinking 1K coatings that are inaccessible with GMA-based chemistry.

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